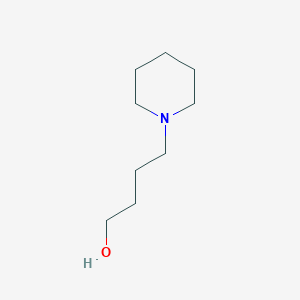
4-(Piperidin-1-yl)butan-1-ol
Descripción general
Descripción
“4-(Piperidin-1-yl)butan-1-ol” is a compound that belongs to the class of Piperidines . It is used in research and has a CAS number of 4672-11-1 . The molecular formula of this compound is C9H19NO .
Synthesis Analysis
The synthesis of “4-(Piperidin-1-yl)butan-1-ol” involves several stages. In one experiment, sodium hydride was added to a solution of 4-piperidin-1-ylbutan-1-ol in N,N-dimethyl-formamide (DMF). This was followed by the addition of 4,5-difluoro-2-nitroaniline . Another synthesis method involved the reaction of γ-piperidinobutyric acid hydrochloride with lithium aluminium tetrahydride .Molecular Structure Analysis
The molecular structure of “4-(Piperidin-1-yl)butan-1-ol” consists of a piperidine ring attached to a butan-1-ol chain . The piperidine ring is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “4-(Piperidin-1-yl)butan-1-ol” are complex and can lead to a variety of products. For instance, it can react with sodium hydride in DMF to form an intermediate, which can then react with 4,5-difluoro-2-nitroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Piperidin-1-yl)butan-1-ol” include a molecular weight of 157.25 . It is recommended to be stored sealed in a dry room at room temperature .Aplicaciones Científicas De Investigación
Anticancer Research
Field:
Medicinal Chemistry, Oncology
Summary:
4-(Piperidin-1-yl)butan-1-ol derivatives have shown promise as potential anticancer agents. Researchers investigate their cytotoxic effects on cancer cells and explore their mechanisms of action.
Experimental Procedures:
Results:
- Presence of halogen, carboxyl, nitro, or methyl groups on the benzamide ring (ring B) enhances cytotoxicity .
Antiviral Applications
Field:
Virology, Medicinal Chemistry
Summary:
Researchers investigate the potential of 4-(Piperidin-1-yl)butan-1-ol derivatives as antiviral agents. These compounds may inhibit viral replication or entry.
Experimental Procedures:
Results:
- Specific derivatives may exhibit antiviral effects, but further studies are needed to elucidate their mechanisms .
Neuroprotective Potential
Field:
Neuroscience, Pharmacology
Summary:
Researchers explore whether 4-(Piperidin-1-yl)butan-1-ol derivatives have neuroprotective properties. They may mitigate neurodegenerative processes.
Experimental Procedures:
Results:
Safety And Hazards
The safety data sheet for “4-(Piperidin-1-yl)butan-1-ol” indicates that it has a signal word of “Warning” and hazard statements of H302-H315-H319-H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Direcciones Futuras
Piperidine derivatives, including “4-(Piperidin-1-yl)butan-1-ol”, have been highlighted as important synthetic fragments for designing drugs . They are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-piperidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRISKTNAYHHICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329268 | |
| Record name | 4-(Piperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)butan-1-ol | |
CAS RN |
4672-11-1 | |
| Record name | 4-(Piperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)
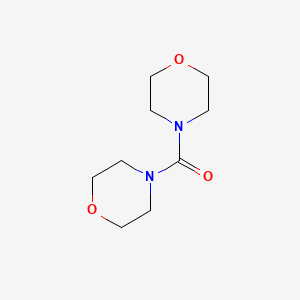
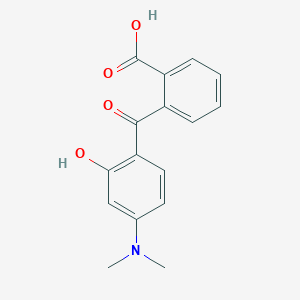
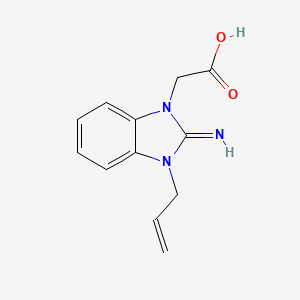
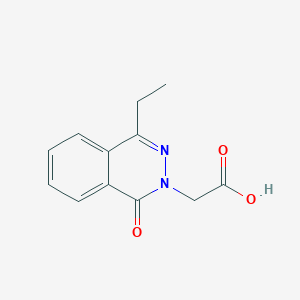
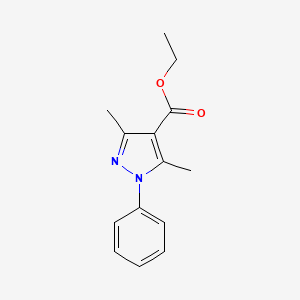
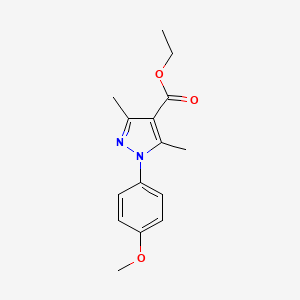
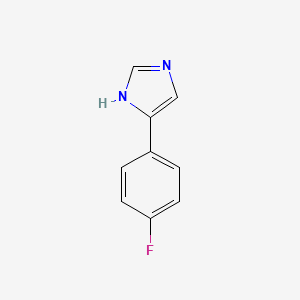
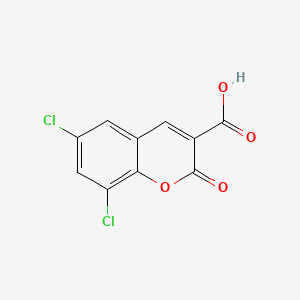
![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)

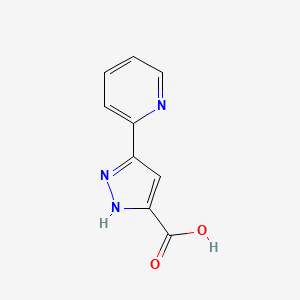
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)
